

A Comparative Pharmacological Analysis of 2-Hydroxyimipramine and Desipramine

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Compound of Interest

Compound Name: **2-Hydroxyimipramine**

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This guide provides a detailed comparison of the pharmacological effects of the tricyclic antidepressant desipramine and its active metabolite, **2-hydroxyimipramine**. While extensive quantitative data is available for desipramine, similar specific data for **2-hydroxyimipramine** is less prevalent in publicly accessible literature. This guide summarizes the available information to facilitate a comprehensive understanding of their respective pharmacological profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for desipramine's interaction with key molecular targets. Corresponding quantitative data for **2-hydroxyimipramine** is not readily available in the cited literature and is therefore noted as "Not Available."

Neurotransmitter Transporter Inhibition

Compound	Norepinephrine Transporter (NET) IC ₅₀ (nM)	Serotonin Transporter (SERT) IC ₅₀ (nM)
Desipramine	0.63 - 3.5[1]	17.6 - 163[1]
2-Hydroxyimipramine	Affinity has been noted, but specific IC ₅₀ values are not available.	Not Available

Receptor Binding Affinities (Ki in nM)

Receptor	Desipramine	2-Hydroxyimipramine
Adrenergic Receptors		
α1-Adrenergic	High Affinity[2]	Not Available
Muscarinic Receptors		
M1-M5 (general)	66 - 198[1]	Not Available
M1	110[1]	Not Available
M2	540[1]	Not Available
M3	210[1]	Not Available
Histamine Receptors		
H1	Moderate Affinity[3][4]	Not Available

Key Pharmacological Differences and Similarities

Desipramine is a well-characterized tricyclic antidepressant that acts as a potent and relatively selective norepinephrine reuptake inhibitor.[1] It also demonstrates antagonist activity at various receptors, including α1-adrenergic, muscarinic, and histamine H1 receptors, which contributes to its side effect profile.[1][2][5]

2-Hydroxyimipramine is an active metabolite of imipramine and desipramine.[5] While it is known to be pharmacologically active and possesses an affinity for the norepinephrine transporter, specific quantitative data on its receptor binding and transporter inhibition potencies are scarce in the available literature.[5] Some studies suggest that hydroxylated metabolites of tricyclic antidepressants can inhibit norepinephrine and serotonin reuptake to a similar extent as their parent compounds, but concrete IC50 and Ki values for **2-hydroxyimipramine** are not provided.

Experimental Protocols

The data presented in this guide are typically derived from the following in vitro experimental methodologies:

Neurotransmitter Transporter Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific neurotransmitter transporter (e.g., NET or SERT).

General Protocol:

- Preparation of Transporter-Expressing System: This can involve isolating synaptosomes from specific brain regions or using cell lines genetically engineered to express the transporter of interest (e.g., HEK293 cells expressing human NET or SERT).
- Incubation: The prepared cells or synaptosomes are incubated with a radiolabeled or fluorescently tagged neurotransmitter substrate (e.g., [3H]-norepinephrine or a fluorescent analog) and varying concentrations of the test compound (e.g., desipramine or **2-hydroxyimipramine**).
- Termination of Uptake: After a defined incubation period, the uptake of the labeled substrate is terminated. This is often achieved by rapid filtration through glass fiber filters, which traps the cells or synaptosomes while allowing the unbound substrate to be washed away.
- Quantification: The amount of radioactivity or fluorescence retained by the cells or synaptosomes is measured using a scintillation counter or a fluorescence plate reader, respectively.
- Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

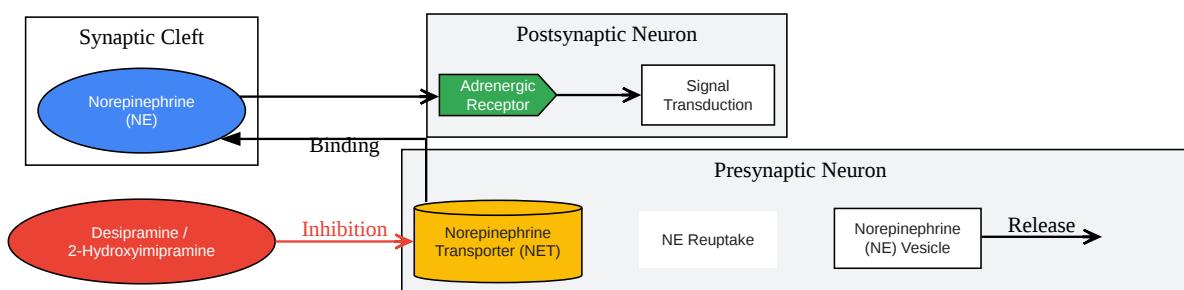
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor (e.g., α 1-adrenergic, muscarinic, or H1 receptors).

General Protocol:

- Membrane Preparation: Membranes from tissues or cells expressing the receptor of interest are isolated.
- Incubation: The prepared membranes are incubated with a specific radioligand that binds to the target receptor and varying concentrations of the unlabeled test compound.
- Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is measured.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

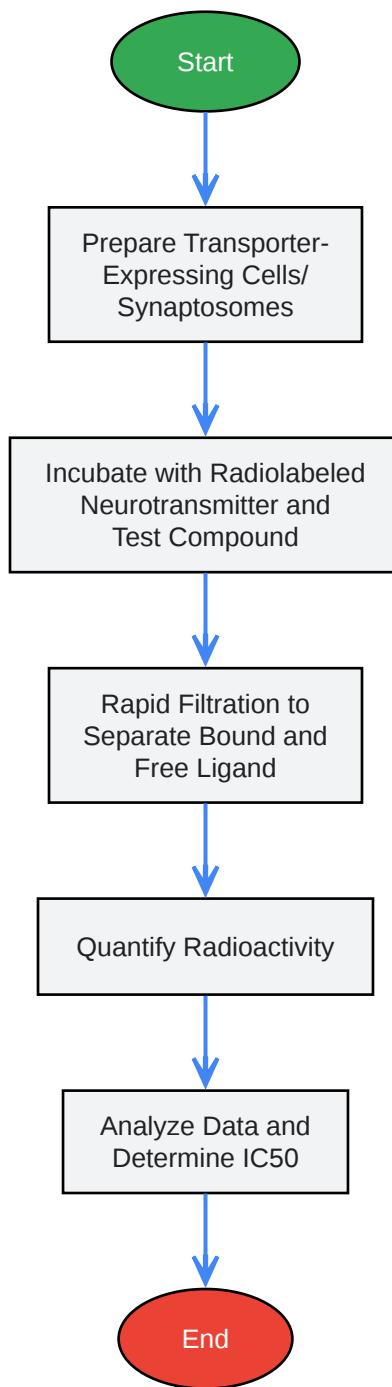
Signaling Pathway of Norepinephrine Reuptake Inhibition



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Caption: Inhibition of the norepinephrine transporter (NET) by desipramine or **2-hydroxyimipramine**.

Experimental Workflow for Neurotransmitter Transporter Inhibition Assay



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Caption: General workflow for an in vitro neurotransmitter transporter inhibition assay.

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